molecular formula C9H18N2O3 B7867411 (2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate

(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate

Cat. No. B7867411
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate involves the reaction of (S)-4-methyl-2-oxopentanoic acid with (R)-2-aminopropanoic acid, followed by esterification with methanol and purification.

Starting Materials
(S)-4-methyl-2-oxopentanoic acid, (R)-2-aminopropanoic acid, Methanol

Reaction
Step 1: React (S)-4-methyl-2-oxopentanoic acid with (R)-2-aminopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the dipeptide (2S)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoic acid., Step 2: Esterify the dipeptide with methanol in the presence of a catalyst such as sulfuric acid to form (2S)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate., Step 3: Purify the product by recrystallization or chromatography.

properties

IUPAC Name

(2S)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C(C)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.